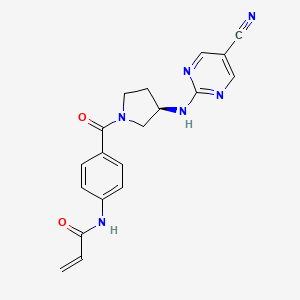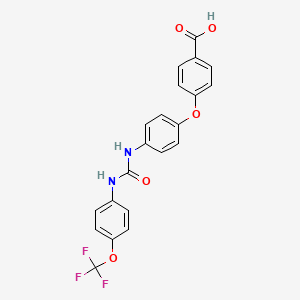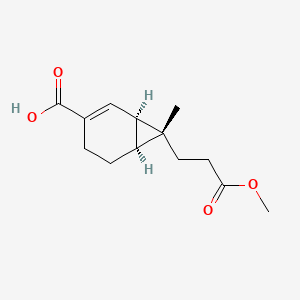
Eupenicisirenin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eupenicisirenin C is a sirenin derivative isolated from marine fungus Penicillium species SCSIO 41410. This compound has garnered significant attention due to its potent biological activities, particularly its ability to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the cyclic guanosine monophosphate-adenosine monophosphate synthase-stimulator of interferon genes (cGAS-STING) pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eupenicisirenin C is primarily obtained through the fermentation of the marine fungus Penicillium species SCSIO 41410. The fermentation process involves cultivating the fungus in a suitable medium under controlled conditions, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the general approach would involve optimizing the fermentation conditions to maximize yield. This includes adjusting parameters such as temperature, pH, nutrient concentration, and aeration. Post-fermentation, large-scale extraction and purification techniques, such as high-performance liquid chromatography (HPLC), would be employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Eupenicisirenin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially enhancing its biological activity.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: This reaction involves replacing one functional group with another, which can lead to the formation of derivatives with different properties
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities .
Scientific Research Applications
Eupenicisirenin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of sirenin derivatives.
Biology: Investigated for its role in modulating cellular pathways, particularly those involved in inflammation and immune response.
Medicine: Explored as a potential therapeutic agent for treating diseases such as osteoporosis and inflammatory disorders due to its ability to inhibit NF-κB and cGAS-STING pathways
Mechanism of Action
Eupenicisirenin C exerts its effects by inhibiting the NF-κB pathway, which plays a crucial role in regulating immune response and inflammation. It also suppresses the cGAS-STING pathway, which is involved in the detection of cytosolic DNA and the activation of innate immune responses. By targeting these pathways, this compound can effectively reduce inflammation and inhibit the differentiation of osteoclasts, making it a promising candidate for treating osteoporosis and other inflammatory conditions .
Comparison with Similar Compounds
Penicisteck Acid F: Another compound derived from marine fungi with potent NF-κB inhibitory activity.
Tanzawaic Acid Derivatives: Compounds with similar biological activities, particularly in inhibiting osteoclastogenesis
Uniqueness: Eupenicisirenin C stands out due to its unique cyclopropane moiety, which is rare among sirenin derivatives. This structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(1R,6S,7R)-7-(3-methoxy-3-oxopropyl)-7-methylbicyclo[4.1.0]hept-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C13H18O4/c1-13(6-5-11(14)17-2)9-4-3-8(12(15)16)7-10(9)13/h7,9-10H,3-6H2,1-2H3,(H,15,16)/t9-,10+,13+/m0/s1 |
InChI Key |
FVAXAFUDRXJYBC-OPQQBVKSSA-N |
Isomeric SMILES |
C[C@]1([C@@H]2[C@H]1C=C(CC2)C(=O)O)CCC(=O)OC |
Canonical SMILES |
CC1(C2C1C=C(CC2)C(=O)O)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-3-[[2-[4-(2-hydroxyethoxy)anilino]-5-methylpyrimidin-4-yl]amino]benzenesulfonamide](/img/structure/B12368097.png)
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B12368099.png)
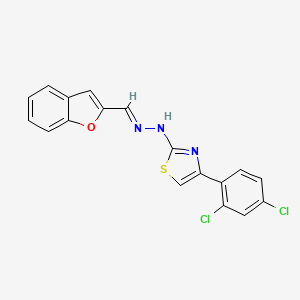
![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)
![(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide](/img/structure/B12368123.png)
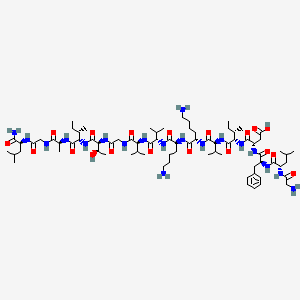
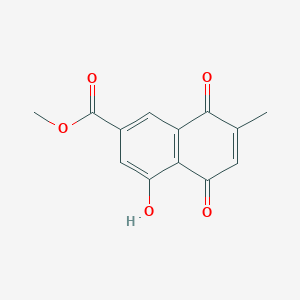

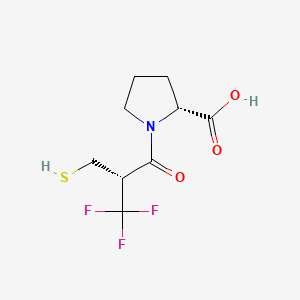
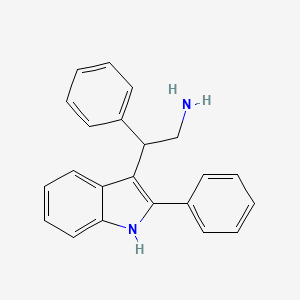
![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione](/img/structure/B12368149.png)
